(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a methyl group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings or the double bond.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Biologically, chalcones and their derivatives are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, compounds like this compound are explored for their therapeutic potential. They may act as lead compounds in drug discovery programs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves interaction with various molecular targets. These may include enzymes, receptors, or DNA. The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- (2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring makes (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one unique. These substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one substituent.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO/c1-11-4-2-5-12(10-11)16(19)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXWHOJJMAPHC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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